molecular formula C12H20N2O2 B13388741 4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B13388741
M. Wt: 224.30 g/mol
InChI Key: ZSZOYMBXNYZPFL-UHFFFAOYSA-N
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Description

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure comprising two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts such as rhodium or palladium to facilitate the formation of the oxazole rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethyl-1,3-oxazole: Similar in structure but with different substituents.

    4,5-dihydro-2-isopropyl-1,3-oxazole: Shares the oxazole ring but differs in the position and type of substituents.

Uniqueness

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its dual oxazole rings and specific isopropyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOYMBXNYZPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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